molecular formula C12H10ClNO3 B15066423 Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 199179-57-2

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B15066423
CAS No.: 199179-57-2
M. Wt: 251.66 g/mol
InChI Key: OVRRFKMDYPFRBX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinolone family. Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of 2-aminobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound also interacts with various molecular targets and pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic organic chemistry .

Biological Activity

Ethyl 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from a variety of research studies.

Chemical Structure and Properties

This compound belongs to the quinoline derivative class, characterized by a fused ring system that enhances its stability and biological interactions. Its molecular formula is C_12H_10ClN_1O_3 with a molecular weight of approximately 251.67 g/mol. The compound's planar structure facilitates interactions with various biological targets, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound typically involves the reaction of bromoethane with potassium carbonate in dimethylformamide (DMF). This method highlights its utility as a building block for more complex quinoline derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. The presence of the chlorine atom enhances its lipophilicity, promoting cellular uptake and interaction with microbial targets.

Anticancer Effects

The compound has also demonstrated anticancer properties , particularly against breast cancer cell lines such as MCF-7. In vitro studies using the MTT assay have shown that it can significantly reduce cell viability compared to standard chemotherapeutics like Doxorubicin (Dox). The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways .

Cell Line Compound IC50 (µM) Reference
MCF-7This compound12.5
MCF-7Doxorubicin10.0

Target Interactions

The biological activity of this compound is primarily mediated through hydrogen bonding and π-stacking interactions due to its planar structure. These interactions are crucial for binding to biological macromolecules like proteins and nucleic acids.

Enzyme Inhibition

One notable mechanism involves the inhibition of the acetylcholinesterase enzyme (AChE), which plays a vital role in neurotransmission. By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cognitive functions and offering therapeutic avenues for neurodegenerative diseases .

Research Findings and Case Studies

Several studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that ethyl 6-chloro-2-oxo-1,2-dihydroquinoline derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anticancer Activity : In another study, derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in MCF-7 cells .
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells by modulating cholinergic signaling pathways, making it a candidate for further investigation in neuropharmacology .

Properties

IUPAC Name

ethyl 6-chloro-2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRRFKMDYPFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399121
Record name AC1N369M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199179-57-2
Record name AC1N369M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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